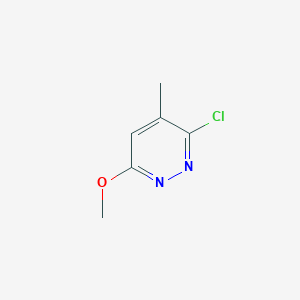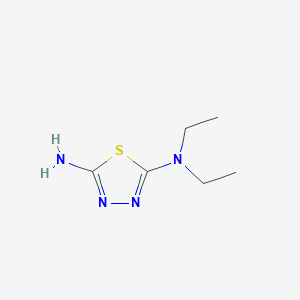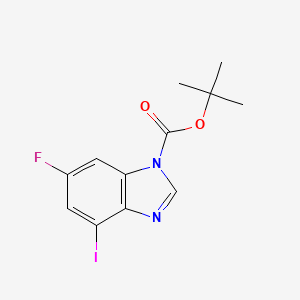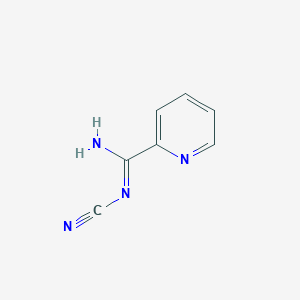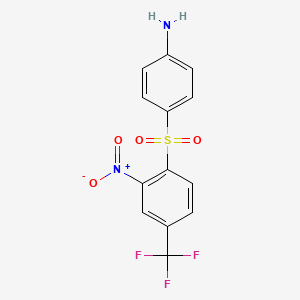
4-Amino-2'-nitro-4'-(trifluoromethyl)diphenyl sulphone
Overview
Description
4-Amino-2’-nitro-4’-(trifluoromethyl)diphenyl sulphone is a synthetic, aromatic diamine monomer primarily employed in the development of high-performance polymers, particularly polyimides. This compound is known for its unique chemical structure, which includes an amino group, a nitro group, and a trifluoromethyl group attached to a diphenyl sulphone backbone. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2’-nitro-4’-(trifluoromethyl)diphenyl sulphone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amination: The nitro compound is then subjected to reduction to convert the nitro group to an amino group. This can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-2’-nitro-4’-(trifluoromethyl)diphenyl sulphone may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2’-nitro-4’-(trifluoromethyl)diphenyl sulphone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Halides, alkoxides, and amines.
Major Products Formed
Reduction: Formation of 4-Amino-2’-amino-4’-(trifluoromethyl)diphenyl sulphone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
4-Amino-2’-nitro-4’-(trifluoromethyl)diphenyl sulphone has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of high-performance polymers such as polyimides, which are known for their thermal stability and mechanical strength.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its potential as a building block in the synthesis of drugs with specific biological activities.
Industry: Employed in the production of advanced materials with applications in aerospace, electronics, and automotive industries.
Mechanism of Action
The mechanism of action of 4-Amino-2’-nitro-4’-(trifluoromethyl)diphenyl sulphone is primarily related to its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. The trifluoromethyl group enhances the compound’s lipophilicity and stability. These interactions contribute to the compound’s reactivity and its ability to form stable polymers and bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but contains a nitrile group instead of a sulphone group.
4-Nitro-3-(trifluoromethyl)aniline: Contains a nitro and trifluoromethyl group but lacks the sulphone group.
Uniqueness
4-Amino-2’-nitro-4’-(trifluoromethyl)diphenyl sulphone is unique due to the presence of both a nitro and an amino group on the same aromatic ring, along with a trifluoromethyl group and a sulphone linkage. This combination of functional groups imparts distinct chemical properties, making it valuable for the synthesis of high-performance polymers and bioactive compounds.
Properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4S/c14-13(15,16)8-1-6-12(11(7-8)18(19)20)23(21,22)10-4-2-9(17)3-5-10/h1-7H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSVTDOXIDONMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192833 | |
| Record name | 4-[[2-Nitro-4-(trifluoromethyl)phenyl]sulfonyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-05-8 | |
| Record name | 4-[[2-Nitro-4-(trifluoromethyl)phenyl]sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[2-Nitro-4-(trifluoromethyl)phenyl]sulfonyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


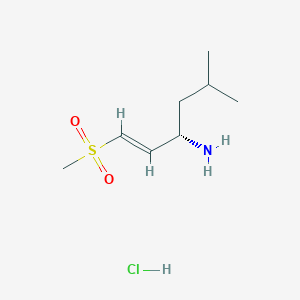

![(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3043646.png)
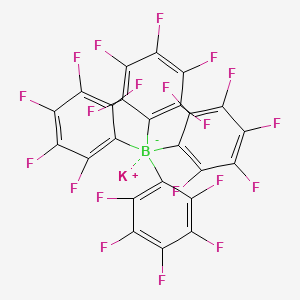
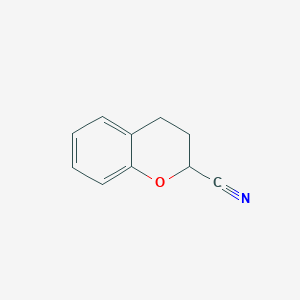
![3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B3043649.png)

